molecular formula C27H28O4 B2543430 9-(2-hydroxynaphthalen-1-yl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione CAS No. 180984-77-4

9-(2-hydroxynaphthalen-1-yl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

Cat. No.: B2543430
CAS No.: 180984-77-4
M. Wt: 416.517
InChI Key: GCZBUPKOKKBAMC-UHFFFAOYSA-N
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Description

9-(2-Hydroxynaphthalen-1-yl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione is a xanthene-dione derivative characterized by a central xanthene core substituted with a hydroxynaphthyl group at position 9 and methyl groups at positions 3,3,6,4. Its structure comprises two cyclohexenone rings fused to a central pyran ring, forming a rigid polycyclic framework.

Properties

IUPAC Name

9-(2-hydroxynaphthalen-1-yl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O4/c1-26(2)11-18(29)23-20(13-26)31-21-14-27(3,4)12-19(30)24(21)25(23)22-16-8-6-5-7-15(16)9-10-17(22)28/h5-10,25,28H,11-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZBUPKOKKBAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C(C=CC5=CC=CC=C54)O)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2-hydroxynaphthalen-1-yl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione , also known by its CAS number 180984-77-4 , is a derivative of xanthene with notable structural features that suggest potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C27H28O4
  • Molecular Weight : 416.51 g/mol
  • Melting Point : 232-233 °C
  • Boiling Point : Predicted at 571.4 ± 50.0 °C
  • Density : 1.26 ± 0.1 g/cm³

Biological Activity Overview

Research indicates that compounds similar to xanthene derivatives exhibit a variety of biological activities including anti-inflammatory, antioxidant, and antimicrobial properties. The specific activities of This compound have been explored in several studies.

Antioxidant Activity

A study conducted by Purushothaman and Thiruvenkatam highlighted the antioxidant properties of xanthene derivatives. The compound was shown to scavenge free radicals effectively due to its electron-rich structure. This ability to neutralize free radicals suggests a potential role in preventing oxidative stress-related diseases .

Antimicrobial Effects

In vitro studies have demonstrated that xanthene derivatives possess significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. This activity is attributed to the compound's ability to disrupt bacterial cell membranes .

Anti-inflammatory Properties

Research has indicated that certain xanthene derivatives can modulate inflammatory pathways. The compound's structure allows it to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications for inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Purushothaman et al., 2021Demonstrated antioxidant activity through radical scavenging assays; effective against DPPH radicals .
ResearchGate PublicationShowed significant antimicrobial effects against E. coli and S. aureus; inhibition zones measured indicated strong activity .
Anti-inflammatory StudyFound that the compound reduced TNF-alpha levels in cell cultures; indicated potential for treating chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Substituent Synthetic Method Key Properties Biological Activity Crystal Structure Features
9-(2-Hydroxynaphthalen-1-yl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione 2-Hydroxynaphthalen-1-yl Not explicitly detailed; likely via acid-catalyzed condensation of naphthol derivatives with dimedone High molecular weight (estimated ~406 g/mol), enhanced π-conjugation Anticipated antioxidant/anti-inflammatory activity (based on analogous compounds ) Predicted envelope/boat conformations (cf. similar xanthenes )
9-(4-Hydroxybutyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione 4-Hydroxybutyl Glacial acetic acid-mediated condensation (90% yield) Hydrophilic side chain; molecular weight 322.4 g/mol Not reported Envelope conformation for cyclohexane rings; boat conformation for pyran ring
9-(2-Chlorophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione 2-Chlorophenyl Multi-component reaction (83–93% yield) Lipophilic substituent; molecular weight 384.9 g/mol Cytotoxicity screening (NSC172870 code ) No crystallographic data available; predicted planar aromatic interactions
9-(2,4-Dinitrophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione 2,4-Dinitrophenyl Acid-catalyzed condensation Electron-withdrawing groups; molecular weight 423.3 g/mol Not reported Dihedral angle between xanthene core and nitro groups: 86.81° (molecule A), 84.45° (molecule B)
9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-4,5,6,9-tetrahydro-3H-xanthene-1,8(2H,7H)-dione 3,4-Dimethoxyphenyl Glacial acetic acid reflux (90% yield) Electron-donating methoxy groups; molecular weight 412.5 g/mol Potential antiviral/antibacterial activity Nonplanar dimethoxyphenyl group; boat conformation for pyran ring

Structural and Conformational Analysis

X-ray crystallography of analogous compounds reveals:

  • Cyclohexane rings : Adopt envelope conformations (Cremer-Pople parameters: θ = 0–10°, φ = 180–360°) .
  • Pyran ring : Predominantly boat conformation (e.g., puckering amplitude Q = 0.5–0.7 Å) .
  • Substituent orientation : Electron-withdrawing groups (e.g., nitro) induce torsional strain, while methoxy/hydroxy groups enhance hydrogen-bonding networks .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 9-aryl substituted xanthene-dione derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Multi-component reactions involving aryl aldehydes, dimedone, and β-naphthol derivatives under reflux in ethanol or acetic acid are commonly used. Catalysts like piperidine or p-toluenesulfonic acid (PTSA) improve cyclization efficiency. For example, Odabas¸og˘lu et al. achieved yields >70% using PTSA in ethanol at 80°C . Optimization involves solvent polarity adjustments (e.g., switching to toluene for hydrophobic substrates) and stepwise temperature control to minimize by-products .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., dihedral angles between the xanthene core and naphthyl group reported in ).
  • NMR : 1^1H and 13^13C NMR identify methyl groups (δ 1.0–1.5 ppm) and ketone/aryl protons (δ 6.5–8.5 ppm). NOESY confirms spatial proximity of substituents .
  • IR : Strong carbonyl stretches (~1700 cm1^{-1}) and hydroxyl bands (~3200 cm1^{-1}) validate functional groups .

Q. How can reaction by-products be identified and minimized during synthesis?

  • Methodological Answer : Common by-products include incomplete cyclization intermediates or dimerized species. TLC monitoring at intermediate stages (hexane:ethyl acetate, 3:1) helps track progress. Column chromatography (silica gel, gradient elution) isolates the target compound. highlights nitration side-products when using nitro-substituted aryl aldehydes, which are mitigated by controlling nitric acid stoichiometry .

Advanced Questions

Q. How do electron-donating (e.g., hydroxyl) vs. electron-withdrawing (e.g., nitro) substituents on the aryl group influence photophysical properties?

  • Methodological Answer : Hydroxyl groups enhance fluorescence via intramolecular charge transfer (ICT), as seen in derivatives with λem_{em} ~450 nm (). Nitro groups quench fluorescence due to photoinduced electron transfer (PET), shifting λmax_{max} to ~380 nm. Time-resolved spectroscopy (TCSPC) quantifies excited-state lifetimes, with hydroxyl derivatives showing τ ~5 ns vs. nitro derivatives τ <1 ns .

Q. What strategies resolve discrepancies in crystallographic data between derivatives, particularly regarding torsion angles and hydrogen bonding?

  • Methodological Answer : Comparative analysis of dihedral angles (e.g., 9.7° in hydroxyl-substituted vs. 15.2° in methoxy-substituted derivatives ) identifies steric/electronic effects. Hydrogen bonding networks (O–H···O vs. C–H···π interactions) are mapped using Mercury software. Discrepancies arise from solvent polarity during crystallization; methanol promotes stronger H-bonding than DCM .

Q. What computational methods predict the reactivity and stability of xanthene-diones in solution?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model aggregation behavior. highlights COMSOL Multiphysics for simulating diffusion-limited reaction kinetics in microfluidic systems .

Q. How does the hydroxyl group’s position affect coordination chemistry with metal ions?

  • Methodological Answer : The 2-hydroxynaphthyl group acts as a bidentate ligand, forming stable complexes with Cu(II) or Fe(III). Titration experiments (UV-vis spectroscopy) show a 1:1 metal-ligand ratio. XANES/EXAFS analysis confirms octahedral geometry in Cu(II) complexes, with bond distances ~1.95 Å .

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